1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is an organic compound characterized by the presence of a fluorophenyl group and a pentamethylbenzyl sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2,3,4,5,6-pentamethylbenzyl mercaptan.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form 1-(4-fluorophenyl)-2-propanone.
Thioether Formation: The intermediate 1-(4-fluorophenyl)-2-propanone is then reacted with 2,3,4,5,6-pentamethylbenzyl mercaptan in the presence of a suitable catalyst, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- 1-(4-Methylphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
Uniqueness
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FOS/c1-13-14(2)16(4)20(17(5)15(13)3)12-24-11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQFKICVJBYLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.